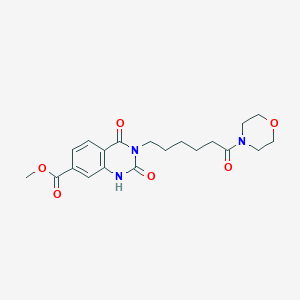

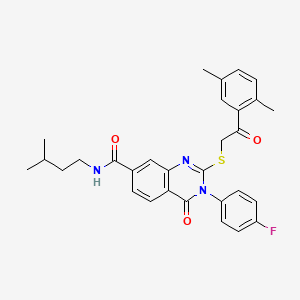

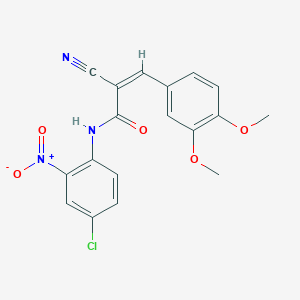

methyl 3-(6-morpholin-4-yl-6-oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(6-morpholin-4-yl-6-oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate is a chemical compound that has recently garnered attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

科学的研究の応用

Synthesis and Characterization

Methyl 3-(6-morpholin-4-yl-6-oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate, a quinazoline derivative, has been a subject of interest in synthetic chemistry. One study discusses the synthesis of a similar quinazoline derivative, ZD1839, through a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, with advantages such as mild reaction conditions and higher yields compared to previous methods (Gong, 2005). Another study synthesized [11C]gefitinib, a high-affinity inhibitor of epidermal growth factor receptor tyrosine kinase, using a quinazoline derivative in solution and a semi-automated stainless loop methylation system (Holt et al., 2006).

Biological and Pharmacological Applications

Quinazoline derivatives have shown potential in various biological applications. Research has explored their anticancer activities, with some compounds demonstrating interesting anticancer activities against specific cell lines (Nowak et al., 2014). Another study synthesized novel 2,3,7-trisubstituted Quinazoline derivatives, targeting EGFR-tyrosine kinase for anticancer applications (Noolvi & Patel, 2013). Additionally, quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media, demonstrating good inhibition efficiencies and acting via chemical adsorption on the metallic surface (Errahmany et al., 2020).

Electronic and Photophysical Properties

Quinazoline derivatives have been studied for their electronic and photophysical properties. A study on carbazolyl-substituted quinazolinones revealed their potential as high-triplet-energy materials for use in phosphorescent organic light emitting diodes, exhibiting significant fluorescence quantum yields and high triplet energy levels (Gudeika et al., 2017). Furthermore, conjugated polymers with donor-acceptor architectures, involving quinoline and quinazoline copolymers, have been synthesized and exhibited properties suitable for applications in electronic devices (Jenekhe et al., 2001).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 3-(6-morpholin-4-yl-6-oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O6/c1-28-19(26)14-6-7-15-16(13-14)21-20(27)23(18(15)25)8-4-2-3-5-17(24)22-9-11-29-12-10-22/h6-7,13H,2-5,8-12H2,1H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWRFMGPJNEGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(6-morpholin-4-yl-6-oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2692335.png)

![2-((2-oxo-2-phenylethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2692342.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2692346.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2692348.png)

![[2-(Trifluoromethyl)oxan-2-yl]methanol](/img/structure/B2692351.png)

![N-[(2,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2692353.png)